(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .
Mode of Action
It can be inferred that it interacts with its targets (such as h-tnap, h-iap, h-plap, and h-gcap) and inhibits their activity . This inhibition could lead to changes in the biological processes these enzymes are involved in.
Biochemical Pathways
Given its potential inhibitory effects on alkaline phosphatases, it could impact pathways related to bone mineralization, lipid metabolism, and embryonic development .
Result of Action
By inhibiting the activity of alkaline phosphatases, it could potentially alter the normal functioning of cells and tissues where these enzymes are active .
Properties
IUPAC Name |
(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-21-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYIZZOQDXNMG-RWEMILLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.